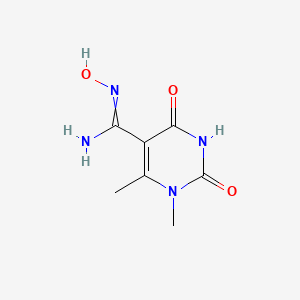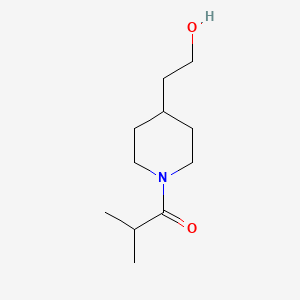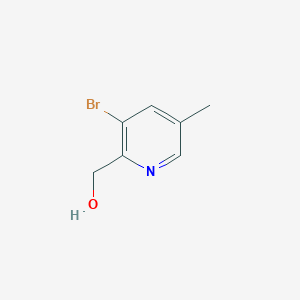
N'-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide
Overview
Description
“N’-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide” is a chemical compound with the molecular formula C7H10N4O3 and a molecular weight of 198.18 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “N’-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide” is 1S/C7H10N4O3/c1-3-4(5(8)10-14)6(12)9-7(13)11(3)2/h5H,8H2,1-2H3,(H,9,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N’-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide” is a powder at room temperature .Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound has been identified as a building block in the synthesis of various therapeutic agents. Its structure, which includes a pyrimidine ring, is commonly found in drugs that exhibit a wide range of biological activities. The hydroxyimino group present in the compound could potentially be exploited for the synthesis of novel agents with antimicrobial or anti-inflammatory properties .
Industrial Chemistry: Benzyloxycarbonylating Agent
In industrial applications, this compound could serve as a precursor for the synthesis of benzyloxycarbonylating agents. These agents are used to introduce the benzyloxycarbonyl (Cbz) protecting group in the synthesis of pharmaceuticals, particularly in the production of peptide-based drugs .
Environmental Science: Analytical Studies
The compound’s unique structure could be utilized in environmental analytical chemistry to develop new assays for detecting similar organic compounds in environmental samples. Its stability and reactivity could make it a standard for comparison in chromatographic or spectroscopic methods .
Biochemistry Research: Enzyme Inhibition Studies
In biochemistry, this compound could be investigated for its potential role as an enzyme inhibitor. The pyrimidine moiety is often involved in the inhibition of enzymes such as kinases, which are crucial in signaling pathways. Research could explore its effects on specific biochemical reactions within cells .
Pharmacology: Drug Metabolism and Pharmacokinetics
Pharmacological studies could examine how this compound is metabolized in the body and its pharmacokinetic properties. Understanding its metabolic pathways could inform the development of new drugs with improved efficacy and reduced side effects .
Material Science: Organic Semiconductor Precursors
The electronic properties of the compound could be harnessed in the field of material science, particularly in the development of organic semiconductors. Its molecular structure may contribute to charge transport mechanisms in organic electronic devices .
Chemical Synthesis: Nitroso Group Chemistry
The nitroso functional group in the compound opens up possibilities for chemical synthesis research, particularly in the study of nitroso group chemistry. This could lead to the development of new synthetic routes for compounds containing nitroso groups, which are valuable in various chemical industries .
Safety and Hazards
properties
IUPAC Name |
N'-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-3-4(5(8)10-14)6(12)9-7(13)11(3)2/h14H,1-2H3,(H2,8,10)(H,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJDTQTTYCXDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1C)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride](/img/structure/B1448900.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1448902.png)

![2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1448905.png)
